(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester
Beschreibung
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester (CAS: 82586-59-2) is a chiral tetrahydroisoquinoline derivative characterized by a benzyl ester group at the 3-position and dimethoxy substituents at the 6- and 7-positions of the isoquinoline ring. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably for Moexipril HCl, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its structural features, including the stereospecific (S)-configuration and lipophilic benzyl ester, enhance its suitability as a precursor in drug development, influencing both synthetic pathways and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
benzyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMGLDEHRTSOO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82586-59-2 | |
| Record name | Phenylmethyl (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82586-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. In this method, a β-phenylethylamide derivative undergoes cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C). For Compound X , the precursor N-(3,4-dimethoxyphenethyl)glycine benzyl ester is treated with PPA at 100°C, yielding the dihydroisoquinoline intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) in methanol.
Optimization Challenges
Early implementations suffered from poor enantiomeric excess (≤50% ee) due to racemization during the reduction step. Substituting NaBH₃CN with chiral catalysts like (R)-BINAP-RuCl₂ improved ee values to 82% but introduced cost barriers.
Photoredox Catalytic Synthesis
Radical Cascade Cyclization
A breakthrough emerged with photoredox catalysis, enabling a radical-mediated cascade to assemble the tetrahydroisoquinoline skeleton. Using fac-Ir(ppy)₃ as a photocatalyst, tert-butyl methyl malonate and o-nitrocinnamic aldehyde undergo asymmetric Michael addition, followed by decarboxylation and cyclization under blue LED irradiation. This method achieves 96% enantiomeric excess and reduces reaction time to 12 hours.
Mechanistic Insights
The reaction proceeds via single-electron transfer (SET) from the excited Ir catalyst to the nitro group, generating a nitronate radical. Subsequent hydrogen atom transfer (HAT) from THF solvent facilitates cyclization, while the chiral auxiliary ensures (S)-configuration retention.
Table 1: Performance Metrics of Photoredox Catalysis
| Parameter | Value | Source |
|---|---|---|
| Yield | 81% | |
| Enantiomeric Excess | 96% ee | |
| Reaction Time | 12 h | |
| Scalability | Demonstrated at 50 g |
Chemoselective Strategies for Functionalization
Superbase-Induced Cyclization
Lithium tetramethylpiperidide (LiTMP) in THF at −78°C promotes chemoselective epoxide ring-opening, forming azetidine intermediates that rearrange to Compound X with >90% diastereoselectivity. Critical to success is the use of BF₃·Et₂O as a Lewis acid to stabilize transition states.
Side Reaction Mitigation
Competitive pathways leading to pyrrolidine byproducts are suppressed by maintaining strict temperature control (−78°C) and slow reagent addition rates (0.5 mL/min).
Benzazole Derivative-Based Synthesis
Patent-Driven Methodologies
WO2006099379A2 discloses a route where benzimidazole-2-carboxylic acid is esterified with benzyl bromide, followed by Pd-catalyzed coupling with 6,7-dimethoxytetrahydroisoquinoline. Key innovations include:
Table 2: Comparative Analysis of Benzazole vs. Classical Methods
| Metric | Benzazole Method | Classical Method |
|---|---|---|
| Overall Yield | 68% | 45% |
| Purity (HPLC) | 99.2% | 97.5% |
| Steps | 5 | 7 |
Analyse Chemischer Reaktionen
(s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 229.25 g/mol
- CAS Number : 82586-62-7
The compound features a tetrahydroisoquinoline core with methoxy groups that enhance its reactivity and biological activity. Its synthesis typically involves the condensation of isoquinoline derivatives with methoxy-substituted aromatic compounds under acidic conditions, followed by reduction steps to achieve the final structure.
Chemistry
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester serves as a precursor in the synthesis of more complex isoquinoline derivatives. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with potential pharmaceutical applications.
Table 1: Synthetic Routes for Isoquinoline Derivatives
| Route | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Route A | Isovanillin + Isoquinoline | Acidic conditions | High |
| Route B | Methoxybenzaldehyde + Isoquinoline | Basic conditions | Moderate |
Biology
Research indicates that this compound exhibits anti-inflammatory and antioxidant properties , making it a candidate for studies related to oxidative stress and inflammation pathways. Its ability to modulate various biological targets enhances its potential as a therapeutic agent.
Case Study: Anti-inflammatory Activity
A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
Medicine
The compound is being investigated for its neuroprotective effects and potential in developing treatments for neurological disorders such as Alzheimer's disease. Its interaction with neurotransmitter systems could provide insights into novel therapeutic strategies.
Table 2: Potential Medical Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Neurology | Modulation of neurotransmitters | Cognitive enhancement |
| Inflammation | Inhibition of cytokine production | Reduction of inflammation |
Wirkmechanismus
The mechanism of action of (s)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally related tetrahydroisoquinoline derivatives, focusing on substituents, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Dimethoxy groups at the 6,7-positions enhance electron-donating effects, stabilizing intermediates during synthesis compared to non-methoxy analogs like Fosinopril analog A2 .
Stereochemical Influence: The (S)-configuration in the target compound is critical for its role in synthesizing enantiomerically pure drugs like Moexipril, whereas racemic mixtures in simpler analogs (e.g., 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) limit their direct therapeutic use .
Pharmacological Applications: The target compound’s structural complexity enables its use in ACE inhibitor synthesis, whereas less complex derivatives (e.g., methyl ester analog) are restricted to early-stage intermediates . The ethoxycarbonyl and phenylpropylamino groups in the derivative (CAS: 82637-57-8) suggest enhanced binding affinity to ACE, though this requires further validation .
Physicochemical Properties :
- Density : The target compound has a density of 1.191 g/cm³ , typical for aromatic esters. Methyl or ethyl esters (e.g., methyl ester analog) likely exhibit lower densities due to reduced molecular weight.
- Purity : Commercially available batches of the target compound are reported at 95% purity , comparable to similar intermediates (e.g., 97% purity for YC-1220 in ).
Research Findings and Industrial Relevance
- Synthetic Utility : The benzyl ester group facilitates selective deprotection under mild conditions, a critical advantage over methyl esters in multi-step syntheses .
- Market Demand: notes annual sales of 171 bottles (10 mg each), reflecting its niche but consistent demand in pharmaceutical manufacturing.
Biologische Aktivität
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a tetrahydroisoquinoline backbone with methoxy groups and a benzyl ester functional group. The chemical formula is , with a molecular weight of 373.84 g/mol. The compound exhibits moderate lipophilicity as indicated by its LogP value.
The biological activity of this compound can be attributed to several mechanisms:
- Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism : Similar compounds have been identified as effective LHRH antagonists, which can modulate endocrine functions and are potentially useful in treating hormone-dependent conditions such as prostate cancer and endometriosis .
- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown neuroprotective properties in various models. They may exert antioxidant effects and modulate neuroinflammation pathways .
- Antimicrobial Activity : Some isoquinoline derivatives exhibit antimicrobial properties against a range of pathogens. The benzyl ester moiety may enhance the lipophilicity and cellular uptake of the compound .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| LHRH Antagonism | Inhibits gonadotropin release | |
| Neuroprotection | Reduces oxidative stress | |
| Antimicrobial | Active against specific bacteria |
Case Studies
- LHRH Antagonism in Cancer Treatment : A study examined the effects of tetrahydroisoquinoline derivatives on LHRH receptors in prostate cancer models. The results indicated that these compounds effectively reduced tumor growth by inhibiting LHRH signaling pathways .
- Neuroprotective Studies : In a rodent model of neurodegeneration, this compound demonstrated significant neuroprotective effects by decreasing markers of oxidative stress and inflammation .
- Antibacterial Efficacy : Research showed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The mechanism was linked to disruption of bacterial cell membranes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-3-carboxylic acid benzyl ester, and how does stereochemical purity affect yield?
- Methodological Answer : The compound is synthesized via Pictet–Spengler cyclization, starting from dopamine derivatives. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, Naicker et al. demonstrated that (1R,3S)-configured analogs require L-tartaric acid as a resolving agent to ensure enantiomeric excess (>98%) . Yield optimization (typically 60–75%) depends on reaction temperature (0–5°C) and benzyl ester protection to prevent racemization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, as shown in studies where the (1R,3S)-configured analog crystallized in a monoclinic system (space group P2₁) with bond angles confirming the tetrahydroisoquinoline core . Complementary techniques include:
- HPLC-MS : To assess purity (>95%) and detect trace impurities.
- NMR (¹H/¹³C) : Key signals include δ 5.15 ppm (benzyl CH₂) and δ 3.85 ppm (methoxy groups) .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodological Answer : Stability tests indicate degradation (<5%) over 6 months when stored at –20°C in anhydrous DMSO or under inert gas. Avoid prolonged exposure to light or humidity, which hydrolyzes the benzyl ester moiety. Regular NMR and LC-MS monitoring is advised .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from:
- Receptor heterogeneity : Use isoform-specific assays (e.g., α₁ vs. α₂ adrenergic receptors).
- Solvent effects : DMSO concentrations >0.1% can artificially enhance membrane permeability.
- Control for degradation : Pre-incubate compound in assay buffer (pH 7.4, 37°C) for 24h to assess stability .
Q. How does the benzyl ester group influence pharmacokinetic properties compared to free carboxylic acid analogs?
- Methodological Answer : The benzyl ester enhances lipophilicity (logP +1.2), improving blood-brain barrier penetration in rodent models. However, in vitro hydrolysis by esterases necessitates prodrug strategies for sustained activity. Comparative studies using LC-MS/MS show a plasma half-life of 2.5h vs. 0.8h for the free acid .
Q. What computational methods predict binding interactions of this compound with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal preferential binding to opioid receptors (ΔG = –9.2 kcal/mol). Key interactions:
- Hydrogen bonding : Between the methoxy groups and Tyr148.
- π-Stacking : Benzyl ester with Phe152. Validate with mutagenesis (e.g., Y148A mutation reduces affinity by 20-fold) .
Q. How can synthetic byproducts (e.g., cis-diastereomers) be minimized during scale-up?
- Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired diastereomers. Process parameters:
- Temperature : 25°C to avoid enzyme denaturation.
- Solvent : Tert-butyl methyl ether (MTBE) improves enantioselectivity (E = 45) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
